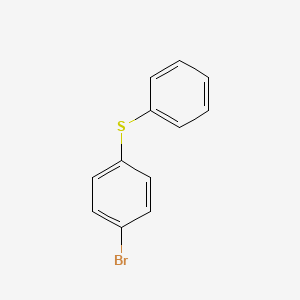

1-Bromo-4-phenylsulfanylbenzene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-4-phenylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrS/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXVKUVWFRUQHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70309951 | |

| Record name | 1-Bromo-4-(phenylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70309951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65662-88-6 | |

| Record name | 65662-88-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Bromo-4-(phenylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70309951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BROMOPHENYL PHENYL SULFIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-phenylsulfanylbenzene: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-phenylsulfanylbenzene, a diaryl sulfide, is a pivotal building block in medicinal chemistry and materials science. Its structural motif, featuring a phenyl ring substituted with a bromine atom and a phenylsulfanyl group, offers a versatile platform for the synthesis of complex molecular architectures. The strategic placement of the bromine atom facilitates a variety of cross-coupling reactions, enabling the introduction of diverse functionalities. Simultaneously, the diaryl sulfide core is a recognized pharmacophore in numerous biologically active compounds, contributing to their therapeutic efficacy.[1][2] This technical guide provides a comprehensive overview of 1-Bromo-4-phenylsulfanylbenzene, encompassing its chemical and physical properties, detailed synthetic protocols, reactivity, and its burgeoning role in the landscape of drug discovery and development.

Core Properties and Identification

A thorough understanding of the fundamental properties of 1-Bromo-4-phenylsulfanylbenzene is essential for its effective utilization in research and development.

| Property | Value | Source |

| CAS Number | 65662-88-6 | PubChem |

| Molecular Formula | C₁₂H₉BrS | PubChem |

| Molecular Weight | 265.17 g/mol | PubChem |

| IUPAC Name | 1-bromo-4-(phenylthio)benzene | PubChem |

| Synonyms | 4-Bromo diphenyl sulfide, 1-bromo-4-phenylsulfanylbenzene, (4-BROMOPHENYL)(PHENYL)SULFANE | PubChem |

| Appearance | White or off-white powder or crystalline powder | ECHEMI[3] |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water.[3] | ECHEMI[3] |

| Melting Point | 152°C - 156°C | ECHEMI[3] |

| Boiling Point | 355.6 ± 25.0 °C at 760 mmHg | ECHEMI[3] |

Synthesis of 1-Bromo-4-phenylsulfanylbenzene: A Comparative Analysis of Methodologies

The synthesis of diaryl sulfides, such as 1-Bromo-4-phenylsulfanylbenzene, can be achieved through several established methodologies. The choice of synthetic route is often dictated by factors such as substrate scope, functional group tolerance, reaction conditions, and desired yield. Here, we delve into the two most prevalent and effective methods: the Ullmann Condensation and the Buchwald-Hartwig C-S Coupling.

Method 1: Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed reaction for the formation of carbon-heteroatom bonds, including the carbon-sulfur bond in diaryl sulfides.[4] This method typically involves the reaction of an aryl halide with a thiol in the presence of a copper catalyst and a base at elevated temperatures.

Reaction Principle:

The reaction proceeds through the formation of a copper(I) thiolate intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl sulfide and regenerate the copper catalyst.[4]

Caption: Ullmann Condensation for 1-Bromo-4-phenylsulfanylbenzene.

Experimental Protocol (Adapted from analogous syntheses):

-

Reaction Setup: To a flame-dried Schlenk flask, add 1,4-dibromobenzene (1.0 eq), copper(I) iodide (CuI, 10 mol%), and a suitable ligand such as 1,10-phenanthroline (20 mol%).

-

Addition of Reagents: Add a base, typically potassium carbonate (K₂CO₃, 2.0 eq), and a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Nucleophile Addition: Add thiophenol (1.2 eq) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 120-150°C and stir for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 1-Bromo-4-phenylsulfanylbenzene.

Method 2: Buchwald-Hartwig C-S Coupling

The Buchwald-Hartwig amination has been successfully extended to the formation of carbon-sulfur bonds, offering a more versatile and often milder alternative to the Ullmann condensation.[5] This palladium-catalyzed cross-coupling reaction exhibits excellent functional group tolerance.

Reaction Principle:

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by the formation of a palladium(II) thiolate intermediate. Reductive elimination from this intermediate yields the desired diaryl sulfide and regenerates the active Pd(0) catalyst.

Caption: Buchwald-Hartwig C-S Coupling.

Experimental Protocol (Adapted from analogous syntheses):

-

Inert Atmosphere: In a glovebox, combine 1,4-dibromobenzene (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%) in a reaction vessel.

-

Reagent Addition: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.5 eq) and a high-boiling point solvent like toluene or dioxane.

-

Nucleophile Introduction: Add thiophenol (1.2 eq) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to 80-110°C and stir for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.

-

Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove palladium residues. The filtrate is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated. The final product is purified by column chromatography.

Reactivity and Synthetic Utility

The synthetic versatility of 1-Bromo-4-phenylsulfanylbenzene stems from the reactivity of the C-Br bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse molecular fragments, a highly desirable feature in drug discovery programs.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. 1-Bromo-4-phenylsulfanylbenzene can be coupled with various organoboron reagents (boronic acids or esters) to introduce new aryl or alkyl substituents at the 4-position of the phenyl ring.

Caption: Suzuki-Miyaura Coupling Reactivity.

Applications in Drug Discovery and Development

The diaryl sulfide moiety is a privileged scaffold in medicinal chemistry, appearing in a range of therapeutic agents with diverse biological activities, including antibacterial, antifungal, anti-ulcer, and anti-hypertensive properties.[1] The ability to readily functionalize the 1-Bromo-4-phenylsulfanylbenzene core makes it an attractive starting point for the synthesis of novel drug candidates.

As a Bioisostere for Stilbenes in Anticancer Agents

The diaryl sulfide linkage can act as a bioisosteric replacement for the stilbene double bond found in natural products like combretastatin A-4, a potent tubulin polymerization inhibitor.[2] By replacing the conformationally flexible double bond with a sulfur atom, more rigid analogs can be synthesized, potentially leading to improved pharmacological properties. Research has shown that diaryl sulfide analogs of combretastatin A-4 exhibit significant inhibitory effects on cancer cell growth.[2]

In the Development of Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern oncology. The diaryl sulfide and related diaryl sulfone structures are key components in the design of various kinase inhibitors.[6][7] The ability to perform Suzuki and other cross-coupling reactions on the 1-Bromo-4-phenylsulfanylbenzene scaffold allows for the systematic exploration of the chemical space around the diaryl sulfide core to optimize binding to the kinase active site.

Safety and Handling

GHS Hazard Statements (from supplier information):

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

-

P264: Wash skin thoroughly after handling.[3]

-

P270: Do not eat, drink or smoke when using this product.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

-

P301 + P317: IF SWALLOWED: Get medical help.[3]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.[8][9]

-

Store in a tightly closed container in a cool, dry place.[3][8]

-

Avoid contact with skin, eyes, and clothing.[9]

-

In case of spillage, collect spillage to prevent environmental release.[3]

Conclusion

1-Bromo-4-phenylsulfanylbenzene is a valuable and versatile chemical entity with significant potential in the fields of medicinal chemistry and materials science. Its straightforward synthesis via established methods like the Ullmann condensation and Buchwald-Hartwig C-S coupling, combined with the reactivity of its carbon-bromine bond in a variety of cross-coupling reactions, makes it an ideal scaffold for the construction of complex molecules. The prevalence of the diaryl sulfide core in biologically active compounds underscores the importance of 1-Bromo-4-phenylsulfanylbenzene as a key building block for the development of novel therapeutics. As research into new drug targets continues to expand, the utility of such adaptable and strategically functionalized intermediates will undoubtedly grow, solidifying the role of 1-Bromo-4-phenylsulfanylbenzene in the arsenal of the modern synthetic chemist.

References

-

Biological molecules and drugs containing diaryl sulfide structures. ResearchGate. Link

-

A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4. PubMed. Link

-

Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. The Journal of Organic Chemistry. Link

-

Safety Data Sheet - CDN Isotopes. Link

-

SAFETY DATA SHEET - Thermo Fisher Scientific. Link

-

1-Bromo-4-(phenylsulfonyl)benzene | C12H9BrO2S | CID 89970 - PubChem. Link

-

Diaryl Sulfide Derivatives as Potential Iron Corrosion Inhibitors: A Computational Study. MDPI. Link

-

Ullmann condensation - Wikipedia. Link

-

Buy 4-BROMO DIPHENYL SULFIDE industrial Grade from Hangzhou KieRay Chem Co.,LTD - ECHEMI. Link

-

4 - SAFETY DATA SHEET. Link

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Link

-

Synthesis of A. 1-Bromo-4-(phenylmethyl)benzene - PrepChem.com. Link

-

Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed. Link

-

Synthesis of aryl sulfides and diaryl sulfides - Organic Chemistry Portal. Link

-

The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure - NIH. Link

-

Ullmann Reaction | Thermo Fisher Scientific - US. Link

-

Diaryl Sulfone Synthesis - ChemistryViews. Link

-

A Robust Pd-Catalyzed C-S Cross-Coupling Process Enabled by Ball-Milling - UCL Discovery. Link

-

Supporting Information - The Royal Society of Chemistry. Link

-

Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC - NIH. Link

-

US20220112213A1 - Diaryl macrocycles as modulators of protein kinases - Google Patents. Link

-

Brainstorming a Buchwald-Hartwig coupling : r/Chempros - Reddit. Link

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. Link

-

Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - MDPI. Link

-

Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. Link

-

Ullmann Reaction - Organic Chemistry Portal. Link

-

An In-depth Technical Guide to the Synthesis of 1-bromo-4-(trichloromethyl)benzene - Benchchem. Link

-

The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Link

-

Synthesis of combretastatin A4 analogues on steroidal framework and their anti-breast cancer activity - PubMed. Link

-

Acetyl Analogs of Combretastatin A-4: Synthesis and Biological Studies - PubMed. Link

-

neopentyl phenyl sulfide - Organic Syntheses Procedure. Link

-

Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. Link

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. Link

-

Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling | Request PDF - ResearchGate. Link

-

Benzene, 1-bromo-4-(methylthio)- - the NIST WebBook. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. Diaryl Sulfone Synthesis - ChemistryViews [chemistryviews.org]

- 7. uh-ir.tdl.org [uh-ir.tdl.org]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. cdnisotopes.com [cdnisotopes.com]

1-Bromo-4-phenylsulfanylbenzene molecular weight and formula

An In-Depth Technical Guide to 1-Bromo-4-phenylsulfanylbenzene: Synthesis, Properties, and Applications

Introduction

1-Bromo-4-phenylsulfanylbenzene is an aromatic organosulfur compound that serves as a significant building block in organic synthesis. Its bifunctional nature, featuring a bromo group amenable to cross-coupling reactions and a phenylsulfanyl moiety that can be further modified, makes it a versatile intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of 1-bromo-4-phenylsulfanylbenzene, detailing its chemical and physical properties, common synthetic routes with a focus on the underlying chemical principles, its applications in research and drug development, and essential safety and handling protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Molecular and Physicochemical Properties

The fundamental characteristics of 1-bromo-4-phenylsulfanylbenzene are summarized in the table below. The presence of a polarizable sulfur atom and a heavy bromine atom on the aromatic framework dictates its physical properties and reactivity. The bromine atom acts as a leaving group in various coupling reactions, while the electron-rich sulfur atom can influence the regioselectivity of further aromatic substitutions.

| Property | Value | Reference |

| Molecular Formula | C12H9BrS | [1] |

| Molecular Weight | 265.17 g/mol | [1] |

| IUPAC Name | 1-bromo-4-phenylsulfanylbenzene | [1] |

| CAS Number | 65662-88-6 | [1] |

| Synonyms | 4-Bromo diphenyl sulfide, 1-bromo-4-(phenylthio)benzene | [1] |

| SMILES | C1=CC=C(C=C1)SC2=CC=C(C=C2)Br | [1] |

Synthesis of 1-Bromo-4-phenylsulfanylbenzene

The synthesis of diaryl sulfides such as 1-bromo-4-phenylsulfanylbenzene can be achieved through several established methods in organic chemistry. The choice of a particular synthetic route is often dictated by factors such as the availability of starting materials, desired yield and purity, scalability, and reaction conditions. Common strategies include nucleophilic aromatic substitution (SNAr), and metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig and Ullmann condensations.[2]

Comparative Overview of Synthetic Methodologies

| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Typical Reaction Time | Typical Yield (%) |

| Nucleophilic Aromatic Substitution (SNAr) | 4-Bromobenzenethiol, Bromobenzene | Base (e.g., K2CO3) | 4-8 hours | >90 |

| Buchwald-Hartwig C-S Coupling | 1,4-Dibromobenzene, Thiophenol | Palladium catalyst, Ligand | 12-24 hours | 70-90 |

| Ullmann Condensation | 1,4-Dibromobenzene, Thiophenol | Copper catalyst, Ligand | 24-48 hours | 50-80 |

For the synthesis of 1-bromo-4-phenylsulfanylbenzene, a nucleophilic aromatic substitution approach is often preferred due to its high efficiency and relatively mild conditions, provided the appropriate precursors are available.

Recommended Synthetic Workflow: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a robust and high-yielding method for the synthesis of 1-bromo-4-phenylsulfanylbenzene. This approach involves the reaction of a thiolate anion with an activated aryl halide. In this specific synthesis, 4-bromobenzenethiol is deprotonated by a base to form the corresponding thiolate, which then acts as a nucleophile, displacing a halide on an electrophilic aromatic ring. A common variant of this involves the reaction of thiophenol with 1,4-dibromobenzene under basic conditions.

Caption: SNAr synthesis of 1-Bromo-4-phenylsulfanylbenzene.

Detailed Experimental Protocol: SNAr Synthesis

This protocol outlines a laboratory-scale synthesis of 1-bromo-4-phenylsulfanylbenzene via a nucleophilic aromatic substitution reaction.

Materials:

-

Thiophenol

-

1,4-Dibromobenzene

-

Potassium carbonate (K2CO3), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-dibromobenzene (1.0 eq) and potassium carbonate (2.0 eq).

-

Add a sufficient volume of DMF to dissolve the reactants.

-

Slowly add thiophenol (1.1 eq) to the reaction mixture at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically within 4-6 hours), cool the mixture to room temperature.

-

Quench the reaction by adding deionized water.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Applications in Research and Development

1-Bromo-4-phenylsulfanylbenzene is a valuable intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries.[3][4] The bromine atom provides a reactive site for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the construction of complex molecular architectures from a readily accessible starting material.

The phenylsulfanyl group can also be modified, for instance, through oxidation to the corresponding sulfoxide or sulfone.[5] These oxidized sulfur species can alter the electronic and steric properties of the molecule, as well as its potential for hydrogen bonding, which can be crucial for modulating biological activity.

Safety and Handling

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[8]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[9] Avoid contact with skin and eyes.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

1-Bromo-4-phenylsulfanylbenzene is a key synthetic intermediate with a favorable combination of reactive functional groups. Its straightforward synthesis and the versatility of its bromo and phenylsulfanyl moieties make it an important tool for organic chemists in the creation of novel compounds with potential applications in medicine and agriculture. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in a research and development setting.

References

-

PubChem. 1-Bromo-4-phenylsulfanylbenzene. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Bromo-4-(phenylsulfonyl)benzene. National Center for Biotechnology Information. [Link]

-

Fenglei Chemicals. Applications of 1-Bromo-4-(methylsulfinyl)benzene in Various Industries. [Link]

-

PubChem. 1-Bromo-4-(1-propylsulfanylethenyl)benzene. National Center for Biotechnology Information. [Link]

-

NIST. Benzene, 1-bromo-4-phenoxy-. National Institute of Standards and Technology. [Link]

-

Chemsrc. 1-bromo-4-(4-methylphenyl)sulfonyloxy-benzene. [Link]

Sources

- 1. 1-Bromo-4-phenylsulfanylbenzene | C12H9BrS | CID 312025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1-Bromo-4-(phenylsulfonyl)benzene | C12H9BrO2S | CID 89970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. fishersci.com [fishersci.com]

Spectroscopic Data for 1-bromo-4-phenylsulfanylbenzene: A Technical Guide

Introduction

1-bromo-4-phenylsulfanylbenzene, also known as (4-bromophenyl)(phenyl)sulfane, is a diaryl sulfide derivative. Diaryl sulfides are significant structural motifs in medicinal chemistry and materials science.[1] Accurate and comprehensive characterization of these molecules is paramount for quality control, reaction monitoring, and ensuring the integrity of downstream applications. This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 1-bromo-4-phenylsulfanylbenzene. The data and interpretations presented herein are synthesized from published literature and established spectroscopic principles, offering a reliable reference for researchers and drug development professionals.

The structural integrity of a synthetic compound is the foundation of its utility. Spectroscopic analysis provides a non-destructive window into the molecular architecture, confirming identity, purity, and electronic environment. For a molecule like 1-bromo-4-phenylsulfanylbenzene, each technique offers unique insights: NMR spectroscopy elucidates the precise connectivity and environment of hydrogen and carbon atoms, IR spectroscopy identifies the functional groups and vibrational modes present, and mass spectrometry confirms the molecular weight and provides clues to the molecule's stability and fragmentation patterns.

Caption: Proposed EI mass spectrometry fragmentation pathway.

Table 4: Predicted Key Fragments in the Mass Spectrum of 1-bromo-4-phenylsulfanylbenzene

| m/z (Daltons) | Ion Formula | Description |

|---|---|---|

| 264 / 266 | [C₁₂H₉BrS]⁺˙ | Molecular Ion (M⁺˙) |

| 185 | [C₁₂H₉S]⁺ | Loss of a bromine radical (M - Br) |

| 155 / 157 | [C₆H₄Br]⁺ | Cleavage of C-S bond; bromophenyl cation |

| 109 | [C₆H₅S]⁺ | Cleavage of C-S bond; phenylthio cation |

| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of sulfur from [C₆H₅S]⁺ |

Predicted fragments based on common fragmentation mechanisms.[2]

Experimental Protocols

The data presented in this guide are typically acquired using standard high-resolution instrumentation. The following outlines generalized, self-validating protocols.

4.1. NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-bromo-4-phenylsulfanylbenzene in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity, indicated by a sharp, symmetrical TMS signal.

-

¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of at least 1 second, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum using a 30-45° pulse angle and a longer relaxation delay (2-5 seconds). A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and the residual CHCl₃ signal to 77.16 ppm for ¹³C.

4.2. IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Record a background spectrum on a clean, unobstructed ATR crystal (e.g., diamond or germanium). This spectrum is automatically subtracted from the sample spectrum.

-

Sample Application: If the sample is a liquid or oil, apply a single drop directly to the center of the ATR crystal. If solid, place a small amount on the crystal and apply pressure using the instrument's clamp to ensure good contact.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum of % Transmittance vs. Wavenumber is analyzed for the positions of absorption bands.

4.3. Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solids/oils or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: In the ion source, bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Conclusion

This guide provides a consolidated and interpreted set of spectroscopic data for 1-bromo-4-phenylsulfanylbenzene. The presented NMR, IR, and MS data create a detailed molecular fingerprint, enabling unambiguous identification and quality assessment. The ¹H and ¹³C NMR spectra confirm the connectivity of the two distinct aromatic rings, while the predicted IR and MS data provide corroborating evidence for the key functional groups and overall molecular integrity. This reference is intended to support researchers in their synthetic and analytical endeavors, ensuring a high degree of confidence in the materials they handle.

References

-

[Supporting Information for Novel diaryl sulfones] (2008). European Journal of Organic Chemistry. Wiley-VCH.

-

[Aryldithiocarbamates as thiol alternatives in Cu-catalyzed C(aryl)-S coupling reactions using aryldiazonium tetrafluoroborate salts - Supporting Information] (2019). The Royal Society of Chemistry.

-

[Spectroscopy of Aromatic Compounds] (2023). Organic Chemistry, OpenStax.

-

[15.8: Spectral Characteristics of the Benzene Ring] (2019). Chemistry LibreTexts.

-

[Mass spectrum of benzene] (n.d.). Doc Brown's Chemistry.

-

[Fluorinated diaryl sulfides] (2014). PubMed Central.

-

[Supporting Information for Sulfide Synthesis] (n.d.). AWS.

Sources

Solubility of 1-bromo-4-phenylsulfanylbenzene in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Bromo-4-phenylsulfanylbenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-phenylsulfanylbenzene is a diaryl thioether with significant applications in organic synthesis and medicinal chemistry. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction media, purification processes, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 1-bromo-4-phenylsulfanylbenzene. It delves into the physicochemical properties of the compound, the thermodynamic principles governing its dissolution, and predicts its solubility profile across a spectrum of common organic solvents. Furthermore, a detailed, field-proven experimental protocol for the accurate determination of its solubility is presented, complete with scientific rationale and visual workflows.

Introduction to 1-Bromo-4-phenylsulfanylbenzene and the Imperative of Solubility

1-Bromo-4-phenylsulfanylbenzene, also known as 4-bromophenyl phenyl sulfide, is an organic compound featuring a phenyl ring and a bromophenyl group linked by a sulfur atom.[1] Its structure makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and materials with specific electronic properties.[2][3][4]

The success of synthetic reactions, the efficiency of purification techniques like crystallization, and the bioavailability of a potential drug candidate are all critically dependent on the solubility of the compound .[5][6][7][8][9] Predicting and determining the solubility of 1-bromo-4-phenylsulfanylbenzene is therefore a crucial step in its application, enabling researchers to make informed decisions about solvent selection and process optimization.

Physicochemical Profile and Intermolecular Forces

The solubility of a compound is intrinsically linked to its molecular structure and the resulting intermolecular forces it can engage in.

-

Molecular Structure: 1-Bromo-4-phenylsulfanylbenzene (C₁₂H₉BrS) possesses a relatively large, nonpolar surface area due to its two aromatic rings.[1] The molecule is largely hydrophobic.

-

Polarity: The carbon-sulfur and carbon-bromine bonds introduce some polarity. However, the molecule lacks strong hydrogen bond donors or acceptors.

-

Intermolecular Forces: The primary intermolecular forces at play for 1-bromo-4-phenylsulfanylbenzene are London dispersion forces, arising from its large electron cloud, and dipole-dipole interactions due to the polar C-S and C-Br bonds.

These characteristics suggest that its solubility will be governed by the principle of "like dissolves like," favoring solvents with similar intermolecular force profiles.

Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG_sol). For dissolution to be spontaneous, ΔG_sol must be negative. This is dictated by the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution:

ΔG_sol = ΔH_sol - TΔS_sol

-

Enthalpy of Solution (ΔH_sol): This term represents the energy balance between breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For a non-ideal solution, this is a critical factor.

-

Entropy of Solution (ΔS_sol): This term generally favors dissolution as the mixture of solute and solvent is more disordered than the pure components.

The solubility of an organic solid is also dependent on its crystal lattice energy. A higher melting point often indicates a more stable crystal lattice, which requires more energy to break, potentially leading to lower solubility.

Predicted Solubility Profile of 1-Bromo-4-phenylsulfanylbenzene

Based on its predominantly nonpolar and polarizable structure, the solubility of 1-bromo-4-phenylsulfanylbenzene in various organic solvents can be predicted.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Toluene, Hexane, Benzene | High | The primary London dispersion forces of these solvents can effectively interact with the large nonpolar surface of 1-bromo-4-phenylsulfanylbenzene. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM) | Moderate to High | These solvents possess dipole moments that can interact with the polar C-S and C-Br bonds, while their organic character allows for favorable dispersion forces. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The strong hydrogen bonding network of these solvents must be disrupted to accommodate the solute. Since 1-bromo-4-phenylsulfanylbenzene cannot form strong hydrogen bonds, the energy cost of breaking the solvent-solvent interactions is not sufficiently compensated by solute-solvent interactions. |

| Highly Polar/Aqueous | Water | Insoluble | The large hydrophobic nature of the molecule and its inability to participate in hydrogen bonding make it immiscible with water.[10][11] |

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

To obtain accurate quantitative solubility data, a robust experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique.

Experimental Workflow Diagram

Caption: Workflow for the isothermal shake-flask solubility determination method.

Step-by-Step Protocol

-

Preparation of a Supersaturated Solution:

-

Action: Add an excess amount of solid 1-bromo-4-phenylsulfanylbenzene to a known volume of the selected organic solvent in a sealed vial or flask. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Rationale: Starting with a supersaturated solution ensures that the final concentration at equilibrium represents the true solubility limit, minimizing the risk of undersaturation due to slow dissolution kinetics.

-

-

Equilibration:

-

Action: Place the sealed vials in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach thermodynamic equilibrium.

-

Rationale: Constant temperature is critical as solubility is temperature-dependent.[9] Continuous agitation ensures thorough mixing and facilitates the dissolution process until the rate of dissolution equals the rate of precipitation.[9]

-

-

Phase Separation:

-

Action: Once equilibrium is reached, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) for the excess solid to settle.

-

Rationale: This step is to ensure that the liquid phase to be sampled is free of undissolved solid particles, which would lead to an overestimation of solubility.

-

-

Sampling and Dilution:

-

Action: Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette. Immediately dilute the sample with a known volume of a suitable solvent to prevent precipitation upon cooling.

-

Rationale: Using a pre-warmed pipette minimizes the risk of the solute crystallizing out of the saturated solution due to a temperature drop during sampling. A precise dilution is necessary to bring the concentration into the linear range of the analytical method.

-

-

Quantification:

-

Action: Analyze the concentration of 1-bromo-4-phenylsulfanylbenzene in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Rationale: A specific and sensitive analytical method is required for accurate quantification. A calibration curve with known concentrations of the compound must be prepared to determine the concentration of the unknown sample.

-

-

Calculation of Solubility:

-

Action: Back-calculate the original concentration in the undiluted supernatant using the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Rationale: This final step provides the quantitative solubility of 1-bromo-4-phenylsulfanylbenzene in the specific solvent at the experimental temperature.

-

Visualization of Solute-Solvent Interactions

The nature of the intermolecular forces between 1-bromo-4-phenylsulfanylbenzene and the solvent dictates its solubility.

Sources

- 1. 1-Bromo-4-phenylsulfanylbenzene | C12H9BrS | CID 312025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BJOC - Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis [beilstein-journals.org]

- 4. nanomaterchem.com [nanomaterchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Bromotoluene | C7H7Br | CID 7805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

Role of 1-bromo-4-phenylsulfanylbenzene as a synthetic building block

An In-depth Technical Guide to 1-bromo-4-phenylsulfanylbenzene: A Core Building Block in Modern Organic Synthesis

Authored by: A Senior Application Scientist

Foreword: The Strategic Value of a Bifunctional Reagent

In the landscape of synthetic chemistry, the efficiency and elegance of a molecular scaffold are defined by its ability to serve as a versatile linchpin for constructing complex architectures. 1-Bromo-4-phenylsulfanylbenzene (also known as 4-bromodiphenyl sulfide) emerges as a preeminent example of such a scaffold. Its structure is deceptively simple, yet it houses two distinct and strategically valuable reactive sites: an aryl bromide poised for a host of powerful cross-coupling reactions and a diaryl thioether linkage that is a critical pharmacophore in medicinal chemistry and a key structural element in materials science.

This guide moves beyond a mere recitation of facts to provide a field-proven perspective on why and how this building block is leveraged. We will explore the causality behind synthetic choices, delve into the mechanisms that govern its reactivity, and present validated protocols that form the bedrock of its application. For the researcher, scientist, or drug development professional, understanding the nuances of this reagent is not just about adding another tool to the toolbox; it is about mastering a gateway to a vast chemical space of high-value molecules.

Section 1: Core Molecular Profile and Synthesis

Before deploying any synthetic building block, a comprehensive understanding of its intrinsic properties and a reliable method for its preparation are paramount.

Physicochemical and Spectroscopic Data

1-Bromo-4-phenylsulfanylbenzene is a stable, crystalline solid at room temperature. Its bifunctional nature—a "soft" thioether and a C(sp²)-Br bond—dictates its reactivity profile. The sulfur atom is susceptible to oxidation, a property that can be either a potential degradation pathway or a deliberate synthetic transformation to access the corresponding sulfoxides and sulfones.[1]

| Property | Value | Source |

| IUPAC Name | 1-bromo-4-(phenylsulfanyl)benzene | PubChem[2] |

| CAS Number | 65662-88-6 | PubChem[2] |

| Molecular Formula | C₁₂H₉BrS | PubChem[2] |

| Molecular Weight | 265.17 g/mol | PubChem[2] |

| Appearance | White to off-white crystalline solid | Inferred |

| Solubility | Soluble in common organic solvents (e.g., Toluene, THF, DMF); Insoluble in water | Inferred |

Spectroscopic data is essential for reaction monitoring and product verification. Key expected signals include characteristic aromatic patterns in ¹H and ¹³C NMR spectra and a distinctive isotopic pattern for bromine in mass spectrometry.

Optimized Synthesis: The Ullmann Condensation

While several methods exist, the copper-catalyzed Ullmann condensation remains a robust and scalable approach for synthesizing diaryl thioethers like 1-bromo-4-phenylsulfanylbenzene.[3][4] This method is often preferred for its cost-effectiveness over palladium-based systems for this specific transformation, though it typically requires higher temperatures.[3]

The core of the reaction involves the coupling of an aryl halide (1,4-dibromobenzene) with a thiol (thiophenol) in the presence of a copper catalyst and a base. The base is crucial for deprotonating the thiol to form the more nucleophilic thiolate anion, which then engages with the copper catalyst.

Workflow for Ullmann Synthesis of 1-bromo-4-phenylsulfanylbenzene

Caption: Experimental workflow for the Ullmann synthesis.

Detailed Laboratory Protocol: Ullmann Condensation

-

Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-dibromobenzene (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).

-

Inert Atmosphere: Seal the flask and purge with dry nitrogen or argon for 10-15 minutes.

-

Reagent Addition: Introduce a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF), followed by the dropwise addition of thiophenol (1.1 eq) via syringe.

-

Reaction: Heat the mixture to 120-150 °C and stir vigorously. The reaction is typically complete within 12-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by slowly pouring it into a beaker of water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield pure 1-bromo-4-phenylsulfanylbenzene.

Section 2: The Cornerstone of Cross-Coupling: Reactivity at the C-Br Bond

The true power of 1-bromo-4-phenylsulfanylbenzene lies in the reactivity of its aryl bromide moiety. This site serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds with exceptional reliability and functional group tolerance.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, used to construct biaryl structures prevalent in pharmaceuticals and organic electronics.[5][6] The reaction couples the aryl bromide with an organoboronic acid or ester in the presence of a palladium catalyst and a base.[6]

Causality in Protocol Design:

-

Catalyst Choice: A Pd(0) species is the active catalyst. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ is used, which is reduced in situ. The choice of phosphine ligand is critical; bulky, electron-rich ligands (e.g., SPhos, XPhos) accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.

-

Base Selection: The base (e.g., K₂CO₃, Cs₂CO₃) plays a dual role: it activates the boronic acid to form a more nucleophilic boronate species and facilitates the regeneration of the catalyst.[5][6]

-

Solvent System: A mixture of an organic solvent (like toluene or dioxane) and water is common, as water aids in dissolving the inorganic base and facilitates the transmetalation step.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1-Bromo-4-phenylsulfanylbenzene | C12H9BrS | CID 312025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ocf.berkeley.edu [ocf.berkeley.edu]

- 6. Suzuki Coupling [organic-chemistry.org]

The Strategic Utility of 1-bromo-4-phenylsulfanylbenzene in Modern Organic Synthesis: A Technical Guide

Introduction: Unveiling a Versatile Synthetic Hub

In the landscape of contemporary organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1-Bromo-4-phenylsulfanylbenzene, a readily accessible bi-functional aromatic compound, has emerged as a pivotal intermediate for researchers, scientists, and drug development professionals. Its structure, featuring a reactive bromine atom and a versatile phenylsulfanyl moiety, offers a dual-pronged approach to molecular elaboration. The bromine atom serves as a prime handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Concurrently, the phenylsulfanyl group can be retained to imbue the final molecule with specific electronic and steric properties, or it can be further functionalized, for instance, through oxidation to the corresponding sulfoxide or sulfone, thereby modulating its biological activity and physicochemical characteristics. This guide provides an in-depth exploration of the core applications of 1-bromo-4-phenylsulfanylbenzene, delving into the mechanistic underpinnings of its reactivity and offering practical insights into its deployment in the synthesis of advanced materials and potential pharmaceutical agents.

Core Reactivity: A Workhorse in Palladium-Catalyzed Cross-Coupling

The synthetic prowess of 1-bromo-4-phenylsulfanylbenzene is most prominently showcased in its participation in a suite of palladium-catalyzed cross-coupling reactions. These transformations are the bedrock of modern synthetic chemistry, allowing for the precise and efficient assembly of complex molecules from simpler precursors.

The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in pharmaceuticals and organic electronics. 1-Bromo-4-phenylsulfanylbenzene serves as an excellent electrophilic partner in this reaction, coupling with a variety of arylboronic acids to yield functionalized biphenyl derivatives.

Causality in Experimental Design: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. Sterically hindered biarylphosphine ligands, such as SPhos or XPhos, are often employed to promote the challenging oxidative addition of the aryl bromide to the Pd(0) center and facilitate the subsequent reductive elimination. The base, typically a carbonate or phosphate, is essential for the transmetalation step, activating the boronic acid for transfer to the palladium center. A mixed solvent system, such as toluene/water or dioxane/water, is commonly used to solubilize both the organic and inorganic reagents.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask, add 1-bromo-4-phenylsulfanylbenzene (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a degassed solvent mixture (e.g., toluene/ethanol/water in a 4:1:1 ratio).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | >90 (estimated) | [Analogous Reactions][1] |

| 4-Methylphenylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | High (estimated) | [Analogous Reactions] |

| 3-Methoxyphenylboronic acid | Pd(OAc)₂/XPhos | Cs₂CO₃ | THF/H₂O | 90 | High (estimated) | [Analogous Reactions] |

The Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes

The Heck reaction provides a means to arylate alkenes, a transformation of immense value in the synthesis of stilbenes, cinnamates, and other vinylated aromatic compounds. 1-Bromo-4-phenylsulfanylbenzene readily participates in Heck couplings with a range of alkenes.[2]

Causality in Experimental Design: The success of the Heck reaction hinges on the choice of a suitable palladium catalyst, a phosphine ligand (or ligandless conditions in some cases), a base, and a high-boiling polar aprotic solvent. The base, often an amine like triethylamine or an inorganic base like sodium carbonate, is required to neutralize the HBr generated during the catalytic cycle. The reaction temperature is a critical parameter and is typically elevated to promote the β-hydride elimination step.

Representative Experimental Protocol: Heck Reaction

-

Reaction Setup: In a sealable reaction tube, combine 1-bromo-4-phenylsulfanylbenzene (1.0 mmol), the alkene (e.g., styrene, 1.2 mmol), a base (e.g., Na₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%).[3]

-

Solvent Addition: Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Reaction: Seal the tube and heat the mixture to 100-140 °C. Monitor the reaction by TLC or GC-MS.

-

Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography.

| Alkene Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Styrene | Pd(OAc)₂ | Na₂CO₃ | DMF | 120 | Good (estimated) | [Analogous Reactions][3] |

| n-Butyl acrylate | Pd/C | Et₃N | NMP | 140 | High (estimated) | [Analogous Reactions][3] |

| Cyclohexene | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 110 | Moderate (estimated) | [Analogous Reactions] |

The Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are key components in a vast array of pharmaceuticals and organic materials.[4] 1-Bromo-4-phenylsulfanylbenzene is an effective substrate for this reaction, enabling the introduction of primary and secondary amines at the 4-position.[5]

Causality in Experimental Design: This reaction is highly sensitive to the choice of ligand and base. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often necessary to facilitate the reductive elimination step, which is typically the rate-limiting step. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are required to deprotonate the amine and generate the active palladium amide intermediate. Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent catalyst deactivation.

Representative Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox, charge an oven-dried vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol).

-

Reagent Addition: Add 1-bromo-4-phenylsulfanylbenzene (1.0 mmol) and the amine (1.2 mmol) to the vial.

-

Solvent and Reaction: Add anhydrous, degassed toluene or dioxane. Seal the vial and heat to 80-110 °C with stirring. Monitor the reaction's progress.

-

Workup: After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography.

| Amine Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Aniline | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | High (estimated) | [Analogous Reactions][6][7] |

| Morpholine | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 110 | Good (estimated) | [Analogous Reactions][8] |

| Benzylamine | PdCl₂(dppf) | K₃PO₄ | Toluene | 90 | Good (estimated) | [Analogous Reactions] |

Applications in Materials Science

The unique structural features of 1-bromo-4-phenylsulfanylbenzene make it a valuable precursor for the synthesis of advanced functional materials.

High-Performance Polymers: The Case of Poly(p-phenylene sulfide) (PPS)

While the industrial synthesis of poly(p-phenylene sulfide) (PPS) typically involves the reaction of sodium sulfide with 1,4-dichlorobenzene, the principles of this polymerization can be extended to monomers derived from 1-bromo-4-phenylsulfanylbenzene. PPS is a high-performance thermoplastic known for its exceptional thermal stability, chemical resistance, and flame retardancy. By employing derivatives of 1-bromo-4-phenylsulfanylbenzene in polycondensation reactions, it is possible to introduce specific functionalities into the PPS backbone, thereby tuning its properties for specialized applications.

Organic Electronics: A Gateway to Hole Transport Materials (HTMs)

The diaryl sulfide and triarylamine motifs are prevalent in materials designed for organic light-emitting diodes (OLEDs) and perovskite solar cells. These structures facilitate efficient hole transport, a critical process in the operation of these devices.[9] The Buchwald-Hartwig amination of 1-bromo-4-phenylsulfanylbenzene with various diarylamines provides a direct route to triarylamines containing the phenylsulfanyl group. This moiety can enhance the morphological stability and solubility of the resulting hole transport material (HTM), while also offering a site for further synthetic modification.[10]

Potential in Drug Discovery and Medicinal Chemistry

The diaryl sulfide scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds.[11] The sulfur atom can act as a hydrogen bond acceptor and its oxidation state (sulfide, sulfoxide, sulfone) can be varied to fine-tune the electronic properties and metabolic stability of a drug candidate.[12] 1-Bromo-4-phenylsulfanylbenzene provides a versatile platform for the synthesis of novel compounds for biological screening. The cross-coupling reactions described above allow for the rapid generation of libraries of compounds with diverse substituents, enabling the exploration of structure-activity relationships (SAR). For instance, the phenylsulfanylphenyl moiety can be incorporated into kinase inhibitors, anti-inflammatory agents, and other therapeutic classes.

Conclusion and Future Outlook

1-Bromo-4-phenylsulfanylbenzene stands as a testament to the power of strategic molecular design in organic synthesis. Its dual reactivity allows for a modular and efficient approach to the construction of a wide range of complex organic molecules. From high-performance polymers to advanced materials for organic electronics and potential therapeutic agents, the applications of this versatile building block are continually expanding. As the demand for novel functional molecules grows, the strategic deployment of 1-bromo-4-phenylsulfanylbenzene is poised to play an increasingly significant role in both academic research and industrial drug development. The continued development of more efficient and sustainable cross-coupling methodologies will further enhance the utility of this and other related synthetic intermediates, opening new avenues for innovation in chemical synthesis.

References

-

A review on the latest progress of C-S cross-coupling in diaryl sulfide synthesis: Update from 2012 to 2021. (2022). ResearchGate. [Link]

-

Efficient Synthesis of Diaryl Sulfides via Three Component Cross Coupling. (2025). ResearchGate. [Link]

-

A review on the latest progress of C-S cross-coupling in diaryl sulfide synthesis: Update from 2012 to 2021. (2025). ResearchGate. [Link]

-

Synthesis of aryl sulfides and diaryl sulfides. Organic Chemistry Portal. [Link]

-

Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. ResearchGate. [Link]

-

Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction. (2022). National Institutes of Health. [Link]

-

Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. Indian Journal of Pharmaceutical Sciences. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2019). ChemRxiv. [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2019). Amazon S3. [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. SpringerLink. [Link]

-

Heck Reaction. Organic Chemistry Portal. [Link]

-

HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I- INTRODUCTION II. Semantic Scholar. [Link]

-

Synthesis of Biphenyl- 4,4'-Diyl bis(phenyl-methanone) via Carbonylative Coupling. Asian Journal of Chemistry. [Link]

-

(4'-Bromo-[1,1'-biphenyl]-4-yl)(methyl)sulfane. PubChem. [Link]

-

Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. ResearchGate. [Link]

-

Heck reactions between bromobenzene and styrene catalyzed by Pd... ResearchGate. [Link]

-

Selective coupling reaction of 1-bromo-4-(bromo methyl)benzene with p-tolylboronic acid. ResearchGate. [Link]

-

The Suzuki coupling reaction of arylbromides with phenylboronic acid. ResearchGate. [Link]

- Preparation of 4-bromobiphenyl.

-

A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds. (2025). PubMed Central. [Link]

-

Molecularly engineered hole-transport material for low-cost perovskite solar cells. Royal Society of Chemistry. [Link]

- Preparation method of 4,4'-bis(4-aminophenoxy)biphenyl.

-

Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... ResearchGate. [Link]

-

Hole Transport Materials for Perovskite Solar Cells. ResearchGate. [Link]

-

Phytobioactive compounds as therapeutic agents for human diseases: A review. PubMed Central. [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). PubMed Central. [Link]

-

Mechanochemistry for the Sustainable Synthesis of Organic Hole Transport Materials in Perovskite Solar Cells. ResearchGate. [Link]

-

4,4′Bis(4-nitrophenoxy)biphenyl. ResearchGate. [Link]

-

Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. MDPI. [Link]

-

Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. PubMed Central. [Link]

-

Novel Adamantane-based Hole Transport Materials for Perovskite Solar Cells: A Computational Approach. ResearchGate. [Link]

-

Efficient synthesis of 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid derivatives from aniline. PubMed. [Link]

-

Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. (2021). National Institutes of Health. [Link]

-

Synthesis and Structural Analysis of Some New Sulfanyl Amino 1,4-Naphthoquinone Derivatives. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Heck Reaction [organic-chemistry.org]

- 3. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Molecularly engineered hole-transport material for low-cost perovskite solar cells - Chemical Science (RSC Publishing) [pubs.rsc.org]

The Strategic Utility of 1-Bromo-4-phenylsulfanylbenzene: A Precursor for Advanced Synthesis

Abstract

This technical guide provides an in-depth analysis of 1-bromo-4-phenylsulfanylbenzene, a versatile and strategically important precursor in the synthesis of novel compounds. Positioned at the intersection of aryl halide reactivity and thioether functionality, this molecule offers a robust platform for generating complex molecular architectures. This document serves as a resource for researchers, chemists, and drug development professionals, detailing the synthesis of the core scaffold, its physicochemical properties, and its extensive applications in transition-metal-catalyzed cross-coupling reactions. We will explore the causality behind experimental choices in key protocols, providing field-proven insights into reaction optimization and mechanistic considerations, thereby empowering scientists to leverage this precursor to its full potential in medicinal chemistry, materials science, and beyond.

Introduction: The Architectural Value of a Bifunctional Precursor

In the landscape of synthetic chemistry, the selection of a starting material is a critical decision that dictates the efficiency and creativity of a synthetic campaign. 1-Bromo-4-phenylsulfanylbenzene (also known as 4-bromophenyl phenyl sulfide) emerges as a precursor of significant value due to its dual-handle nature. The molecule incorporates a C(sp²)—Br bond, a reliable linchpin for a multitude of palladium-catalyzed cross-coupling reactions, and a diaryl thioether linkage, which imparts specific stereoelectronic properties and offers a site for potential oxidation or further modification.

This unique combination allows for a modular and divergent approach to synthesis. The aryl bromide can be transformed into carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds, while the phenylsulfanyl group influences the electronic nature of the aromatic ring and can play a role in the biological activity or material properties of the final compound. This guide will deconstruct the synthetic utility of this precursor, moving from its own synthesis to its application in the construction of sophisticated molecular targets.

Physicochemical Properties and Handling

A thorough understanding of a precursor's properties is fundamental to its effective use.

Table 1: Core Properties of 1-Bromo-4-phenylsulfanylbenzene

| Property | Value | Source |

| IUPAC Name | 1-bromo-4-phenylsulfanylbenzene | [PubChem CID 312025][1] |

| Synonyms | 4-Bromophenyl phenyl sulfide, 1-bromo-4-(phenylthio)benzene | [PubChem CID 312025][1] |

| CAS Number | 65662-88-6 | [PubChem CID 312025][1] |

| Molecular Formula | C₁₂H₉BrS | [PubChem CID 312025][1] |

| Molecular Weight | 265.17 g/mol | [PubChem CID 312025][1] |

| Appearance | Data not widely published; expected to be a solid at room temperature. | Inferred from related compounds. |

| Melting Point | Not experimentally reported in common databases. | |

| Solubility | Expected to be soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF) and insoluble in water. | Inferred from structure. |

Spectroscopic Signature

Characterization of 1-bromo-4-phenylsulfanylbenzene is typically achieved through standard spectroscopic methods. While a publicly available spectrum is not widespread, published data for analogous structures and a reference in the literature provide a strong basis for its expected signature.[2]

-

¹H NMR: The proton NMR spectrum is expected to show a series of multiplets in the aromatic region (approx. 7.0-7.6 ppm). The protons on the brominated ring will appear as two distinct doublets (an AA'BB' system), while the protons on the unsubstituted phenyl ring will present as a more complex multiplet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the ipso-carbons attached to bromine and sulfur, with the C-Br signal being significantly downfield. The remaining aromatic carbons will appear in the typical 120-140 ppm range.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), with the molecular ion peaks (M⁺) appearing at m/z 264 and 266.

Safety and Handling

While specific toxicological data for 1-bromo-4-phenylsulfanylbenzene is limited, it should be handled with the standard precautions for aryl halides and organosulfur compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container. It is stable under normal laboratory conditions.

Synthesis of the 1-Bromo-4-phenylsulfanylbenzene Scaffold

The efficient construction of the precursor itself is the first step in any synthetic endeavor. Several robust methods are available for the synthesis of diaryl thioethers, each with distinct advantages. The choice of method is often dictated by the availability of starting materials, desired scale, and functional group tolerance.

Buchwald-Hartwig C-S Coupling: A Versatile and Modern Approach

The palladium-catalyzed Buchwald-Hartwig C-S coupling represents a powerful and highly versatile method for forming the carbon-sulfur bond.[3] This reaction offers excellent functional group tolerance and generally proceeds under milder conditions than classical methods. The causality behind this reaction's success lies in the ability of specialized phosphine ligands to facilitate the key steps of oxidative addition and reductive elimination at the palladium center.

Caption: Workflow for Buchwald-Hartwig C-S Coupling.

Detailed Experimental Protocol (Representative): [3][4]

-

Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 1,4-dibromobenzene (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

-

Reagent Addition: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.5 eq). Add a high-boiling point, anhydrous solvent like toluene or dioxane (approx. 0.1 M concentration).

-

Nucleophile Addition: Add thiophenol (1.1 eq) to the mixture via syringe.

-

Reaction: Seal the Schlenk tube and remove it from the glovebox. Heat the reaction mixture in a preheated oil bath to 80-110 °C.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times typically range from 12 to 24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

-

Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Insight: The choice of a bulky, electron-rich phosphine ligand like Xantphos is critical. It stabilizes the Pd(0) active species and promotes the rate-limiting oxidative addition of the aryl bromide. The strong base (NaOtBu) is required to deprotonate the thiophenol, forming the active thiolate nucleophile for the transmetalation step.

Application as a Precursor in Cross-Coupling Reactions

The true synthetic power of 1-bromo-4-phenylsulfanylbenzene is realized when the C-Br bond is functionalized. Its reactivity is typical of an aryl bromide, making it an excellent substrate for a suite of well-established, palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of biaryl structures, which are prevalent in pharmaceuticals and organic materials.[5][6] The reaction's popularity stems from the stability, low toxicity, and commercial availability of boronic acid coupling partners.

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Detailed Experimental Protocol (Representative): [6][7]

-

Reaction Setup: To a round-bottom flask, add 1-bromo-4-phenylsulfanylbenzene (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Inerting: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or 1,4-dioxane) and water (e.g., 4:1 ratio). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the stirring mixture.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring by TLC.

-

Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Table 2: Typical Reagents for Suzuki-Miyaura Coupling

| Component | Example(s) | Role & Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | The engine of the catalytic cycle; Pd(0) is the active species. |

| Boron Reagent | Phenylboronic acid, Pyridine-3-boronic acid | Source of the new carbon fragment. Stable and easy to handle. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[6] |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | Provides a medium for the reaction; often biphasic to dissolve both organic and inorganic reagents. |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides, creating arylalkynes and conjugated enynes.[8][9] These motifs are crucial in materials science for developing organic electronics and in medicinal chemistry as rigid linkers. The reaction uniquely employs a dual-catalyst system of palladium and copper(I).[10]

Detailed Experimental Protocol (Representative): [8][11]

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 1-bromo-4-phenylsulfanylbenzene (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).

-

Solvent and Reagent Addition: Add an anhydrous, degassed solvent such as THF or DMF. Add an amine base, which often serves as both the base and part of the solvent system (e.g., triethylamine or diisopropylamine, >2.0 eq).

-

Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq) dropwise to the stirring solution.

-

Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (typically 2-16 hours), as monitored by TLC.

-

Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.